molecular formula C16H20F3NO5 B13197475 5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid

Cat. No.: B13197475
M. Wt: 363.33 g/mol
InChI Key: HHOKVRXJMRYUET-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is a complex organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoroethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoroethoxy group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, while the trifluoroethoxy group can enhance the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}butanoic acid

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(2,2,2-trifluoroethoxymethyl)pentanoic acid

InChI

InChI=1S/C16H20F3NO5/c17-16(18,19)11-24-9-13(8-14(21)22)6-7-20-15(23)25-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,23)(H,21,22)

InChI Key

HHOKVRXJMRYUET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(CC(=O)O)COCC(F)(F)F

Origin of Product

United States

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